molecular formula C17H13ClN2O B11406277 2-[(4-chlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole

2-[(4-chlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-benzimidazole

Cat. No.: B11406277
M. Wt: 296.7 g/mol
InChI Key: DVZDEFDDBNPVKC-UHFFFAOYSA-N
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Description

2-[(4-chlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a chlorophenoxy group, a propynyl group, and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves multiple steps. One common method involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethyl chloride. This intermediate is then reacted with 1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(4-chlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
  • 2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
  • 2-[(4-fluorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

Uniqueness

2-[(4-chlorophenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is unique due to the presence of the chlorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]-1-prop-2-ynylbenzimidazole

InChI

InChI=1S/C17H13ClN2O/c1-2-11-20-16-6-4-3-5-15(16)19-17(20)12-21-14-9-7-13(18)8-10-14/h1,3-10H,11-12H2

InChI Key

DVZDEFDDBNPVKC-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl

Origin of Product

United States

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